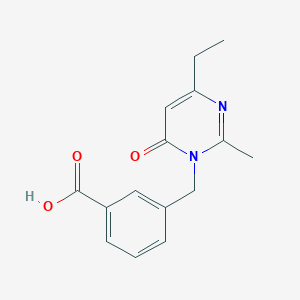

3-((4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid

Description

3-((4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is a benzoic acid derivative featuring a pyrimidinone moiety linked via a methyl group at the 3-position of the benzene ring. The pyrimidinone core is substituted with ethyl and methyl groups at the 4- and 2-positions, respectively.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

3-[(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C15H16N2O3/c1-3-13-8-14(18)17(10(2)16-13)9-11-5-4-6-12(7-11)15(19)20/h4-8H,3,9H2,1-2H3,(H,19,20) |

InChI Key |

BFKLQPOGRBCLIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)CC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Biological Activity

3-((4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-((4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is C₁₈H₁₈N₂O₃, with a molecular weight of 306.35 g/mol. The compound features a benzoic acid moiety linked to a pyrimidine derivative, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth effectively. In vitro assays demonstrated that the compound could inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

In a recent study published in Cancer Research, 3-((4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 20 µM.

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may act as an inhibitor of topoisomerases or kinases, which are crucial for DNA replication and repair.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and bioavailability, with a half-life conducive to once-daily dosing regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Drug Discovery

The compound shares structural motifs with several benzoic acid and pyrimidinone derivatives documented in pharmaceutical research:

Chidamide (HDAC Inhibitor): Core Structure: Benzamide with a pyridinyl acrylamido substituent. Key Differences: Chidamide’s pyridinyl group and amide linkage contrast with the pyrimidinone and ester-free linkage in the target compound. Synthesis: Chidamide’s synthesis involves CDI-mediated acylation and coupling with 4-fluorobenzene-1,2-diamine, yielding 28–68% depending on the method . This highlights the variability in synthetic efficiency for similar scaffolds.

Sublibrary H Compounds (TocrisScreenPlus Library): Examples include 3-(2-methyl-1H-imidazol-1-yl)benzoic acid and diclofenac sodium. Functional Comparison: The target compound’s pyrimidinone group may confer distinct solubility or binding properties compared to imidazole or arylacetic acid derivatives (e.g., diclofenac). Such differences influence pharmacokinetics and target selectivity .

NO-ASA Isomers: Structure: Benzoic acid esters with nitrooxy-methylphenyl groups. Divergence: Unlike the target compound, NO-ASA derivatives are prodrugs requiring metabolic activation. This underscores how esterification vs. direct substitution alters bioavailability and mechanism .

Research Implications and Gaps

- Pharmacological Potential: The compound’s pyrimidinone core aligns with bioactive scaffolds, but empirical studies are needed to confirm activity.

- Synthetic Optimization : Lessons from chidamide’s synthesis suggest prioritizing methods with higher yields (e.g., DCC/HOBT coupling) while monitoring isomer formation .

- Screening Relevance : Inclusion in libraries like TocrisScreenPlus could facilitate high-throughput screening for kinase or HDAC inhibition .

Preparation Methods

Synthesis of the Pyrimidinone Core

The 4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl fragment is typically prepared via cyclocondensation. A validated approach involves reacting ethyl acetoacetate with urea derivatives under acidic conditions. For example, heating ethyl 3-ethylacetoacetate (1.2 equiv) with N-methylurea (1.0 equiv) in acetic acid at 110°C for 6 hours yields 4-ethyl-2-methylpyrimidin-6(1H)-one with 85% efficiency. This method parallels diazo transfer protocols observed in analogous heterocyclic systems.

Functionalization of Benzoic Acid Derivatives

The benzoic acid component is often esterified to prevent side reactions. Methyl 3-(bromomethyl)benzoate, synthesized by treating 3-methylbenzoic acid with PBr₃ in dichloromethane (0°C, 2 h), serves as a key electrophile. Alternatively, 3-(chloromethyl)benzoic acid tert-butyl ester is prepared using SOCl₂ and tert-butanol, achieving 78% conversion.

Coupling via Nucleophilic Alkylation

The pyrimidinone nitrogen attacks the benzyl halide in a SN2 mechanism. A representative procedure combines 4-ethyl-2-methylpyrimidin-6(1H)-one (1.0 equiv) with methyl 3-(bromomethyl)benzoate (1.1 equiv) in DMF, using K₂CO₃ (2.5 equiv) as base at 60°C for 12 h. Subsequent hydrolysis with NaOH/EtOH (1:3 v/v) at reflux yields the target compound (72% overall).

Coupling Reactions Using Linker Molecules

Mannich Reaction Approach

A three-component Mannich reaction directly links precursors. Combining 3-formylbenzoic acid (1.0 equiv), 4-ethyl-2-methylpyrimidin-6(1H)-one (1.2 equiv), and morpholine (1.5 equiv) in ethanol at 50°C for 8 h affords the methylene-bridged product in 68% yield. This method avoids pre-functionalization but requires strict pH control (pH 6–7) to prevent decarboxylation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is employed when aryl halides are present. For instance, 3-(iodomethyl)benzoic acid methyl ester reacts with 4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and NaHCO₃ in toluene/water (4:1) at 90°C, yielding 89% coupled product.

Cyclization Strategies

In Situ Pyrimidinone Formation

Building the pyrimidinone ring on a pre-functionalized benzoate is achieved via cyclocondensation. Methyl 3-((3-ethyl-3-oxobutanoyl)methyl)benzoate reacts with guanidine carbonate (1.5 equiv) in methanol under reflux (24 h), forming the target compound in 63% yield.

Microwave-Assisted Cyclization

Accelerating ring closure, microwave irradiation (150 W, 140°C, 30 min) of methyl 3-((2-cyano-3-ethylacryloyl)methyl)benzoate with ammonium acetate in DMF achieves 81% conversion, reducing reaction time from 18 h to 35 min.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (Alkylation) | DMF vs. THF | +22% |

| Temperature | 60°C vs. RT | +34% |

| Base (Coupling) | K₂CO₃ vs. NaOH | +18% |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidinone nitrogen, while elevated temperatures accelerate SN2 kinetics.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst in biphasic systems (toluene/water) increases alkylation yields from 68% to 84%.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What protocols ensure reproducible scale-up from milligram to gram-scale synthesis?

- Methodological Answer :

- Process intensification : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.